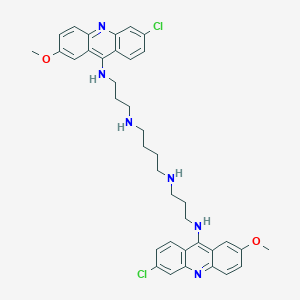

Acridine homodimer

Description

Properties

IUPAC Name |

N,N'-bis[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42Cl2N6O2/c1-47-27-9-13-33-31(23-27)37(29-11-7-25(39)21-35(29)45-33)43-19-5-17-41-15-3-4-16-42-18-6-20-44-38-30-12-8-26(40)22-36(30)46-34-14-10-28(48-2)24-32(34)38/h7-14,21-24,41-42H,3-6,15-20H2,1-2H3,(H,43,45)(H,44,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKIHZILXGGHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206206 | |

| Record name | Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57576-49-5 | |

| Record name | Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC219743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Acridine Homodimer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine (B1665455) homodimers, synthetic compounds composed of two acridine moieties linked by a flexible chain, are potent DNA-targeting agents with significant therapeutic potential, particularly in oncology. Their mechanism of action is multifaceted, primarily revolving around the disruption of DNA structure and the inhibition of key nuclear enzymes. This technical guide provides an in-depth exploration of the core mechanisms of acridine homodimer activity, including DNA intercalation, topoisomerase inhibition, and telomerase inhibition through the stabilization of G-quadruplex structures. Detailed experimental protocols for studying these interactions are provided, alongside quantitative data and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanisms of Action

The biological activity of acridine homodimers is intrinsically linked to their structural properties, particularly the planar aromatic systems of the acridine rings and the nature of the linker chain. These features enable the molecule to interact with nucleic acids and associated enzymes through several distinct, yet interconnected, mechanisms.

DNA Intercalation

The foundational mechanism of action for acridine homodimers is their ability to intercalate into the DNA double helix. The planar acridine rings insert themselves between adjacent base pairs, a process driven by π-π stacking interactions, van der Waals forces, and electrostatic interactions.[1] This bis-intercalation, where both acridine units of the homodimer insert into the DNA, results in a significantly higher binding affinity compared to their monomeric counterparts.[2] Acridine homodimers exhibit a strong preference for AT-rich regions of DNA.[3]

This intercalation event induces significant conformational changes in the DNA structure:

-

Unwinding of the Helix: The insertion of the planar acridine rings forces the DNA helix to unwind at the site of binding.

-

Increase in Base Pair Distance: The intercalation physically separates adjacent base pairs, increasing the length of the DNA molecule.

-

Local Bending and Kinking: The DNA helix may bend or kink to accommodate the intercalated molecule.

These structural distortions interfere with fundamental cellular processes that rely on DNA as a template, including replication, transcription, and repair.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing the transient cleavage and re-ligation of DNA strands.[4] Acridine derivatives, including homodimers, are well-established inhibitors of both topoisomerase I and topoisomerase II.[4][5] They do not act as simple competitive inhibitors but rather as "topoisomerase poisons."

The mechanism of topoisomerase poisoning involves the stabilization of the "cleavable complex," a transient intermediate in the topoisomerase catalytic cycle where the enzyme is covalently bound to the cleaved DNA strand. By intercalating into the DNA adjacent to the cleavage site, the this compound prevents the re-ligation of the DNA backbone. This leads to an accumulation of DNA strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis.[5]

Telomerase Inhibition and G-Quadruplex Stabilization

Telomerase is a reverse transcriptase that maintains telomere length in cancer cells, contributing to their immortality.[6] The G-rich single-stranded overhang of telomeric DNA can fold into a four-stranded structure known as a G-quadruplex.[7] The formation and stabilization of these G-quadruplex structures can inhibit telomerase activity.[7][8]

Acridine homodimers have been shown to be potent stabilizers of G-quadruplexes.[7][9] They are thought to bind to these structures through π-π stacking interactions with the G-tetrads, the planar arrangement of four guanine (B1146940) bases that form the core of the G-quadruplex. By stabilizing this conformation, the this compound prevents the telomerase enzyme from accessing and extending the telomere, leading to telomere shortening, cellular senescence, and apoptosis.[10] Some acridine dimers have also been found to interact with other non-canonical DNA structures, such as the C-rich i-motif found in telomeric regions.[11]

Quantitative Data

The following tables summarize key quantitative data for acridine derivatives, illustrating their binding affinities and inhibitory concentrations. It is important to note that these values can vary depending on the specific this compound structure, the experimental conditions, and the biological system being studied.

Table 1: DNA Binding and G-Quadruplex Stabilization

| Compound/Class | Target | Method | Parameter | Value | Reference |

| Acridine Orange | Calf Thymus DNA | UV-Visible Spectroscopy | K (Binding Constant) | 2.69 x 10⁴ M⁻¹ | [12] |

| Acridine Dimer (DI26) | Telomeric i-motif | Fluorescence Spectroscopy | KD (Dissociation Constant) | 0.46 µM | [11] |

| Acridine Dimer (DI26) | Telomeric i-motif | Microscale Thermophoresis | KD (Dissociation Constant) | 0.13 µM | [11] |

| Acridine Oligomers | G-Quadruplex DNA | Fluorescence Spectroscopy | log K (Binding Constant) | 4–6 | [9] |

Table 2: Enzyme Inhibition

| Compound/Class | Target Enzyme | Cell Line/System | Parameter | Value | Reference |

| Substituted Acridines | Telomerase | Ovarian Cancer Cells | IC₅₀ | 1.3 - 8 µM | [8] |

| Acridine Dimer ("BisA") | Telomerase | TRAP Assay | IC₅₀ | 0.75 µM | [7] |

| Acridine-Sulfonamide Hybrid (7c) | Topoisomerase II | In vitro | IC₅₀ | 7.33 µM | [13] |

| Acridine-Sulfonamide Hybrid (8b) | Topoisomerase I | In vitro | IC₅₀ | 3.41 µg/mL | [13] |

| Acriflavine (B1215748) (Acridine Derivative) | - | HUVECs | IC₅₀ | 16.37 µM | [14] |

| Acridine-Thiosemicarbazone (DL-08) | - | B16-F10 Cells | IC₅₀ | 14.79 µM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of acridine homodimers.

DNA Intercalation Assay using UV-Visible Spectroscopy

Principle: The binding of an intercalating agent to DNA leads to changes in the absorbance spectrum of the compound, typically a bathochromic shift (shift to longer wavelengths) and hypochromism (decrease in absorbance).

Materials:

-

Spectrophotometer

-

1 cm path length quartz cuvettes

-

Calf thymus DNA (ctDNA) stock solution

-

This compound stock solution (in a suitable solvent like DMSO)

-

Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4)

Procedure:

-

DNA Concentration Determination: Determine the concentration of the ctDNA stock solution by measuring the absorbance at 260 nm. The molar extinction coefficient of ctDNA at 260 nm is approximately 6600 M⁻¹cm⁻¹ (per nucleotide).

-

Sample Preparation: In a 1 cm quartz cuvette, place a fixed concentration of the this compound in the buffer solution. In a matched reference cuvette, place the same buffer solution.

-

Titration:

-

Record the initial UV-Vis spectrum of the this compound solution (typically in the range of 300-600 nm).

-

Add small aliquots of the ctDNA stock solution to the sample cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

-

Record the UV-Vis spectrum.

-

Continue this process until no further significant changes in the spectrum are observed.

-

-

Data Analysis:

-

Plot the absorbance at the wavelength of maximum absorbance (λmax) of the this compound against the concentration of DNA.

-

The binding constant (K) can be calculated by fitting the data to the Scatchard equation or a suitable binding model.

-

Topoisomerase II Relaxation Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

This compound stock solution

-

Loading buffer (containing a tracking dye and glycerol)

-

Agarose (B213101) gel (1%)

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the desired concentration of the this compound.

-

Enzyme Addition: Add human topoisomerase IIα to the reaction mixture. For a negative control, add buffer instead of the enzyme. For a positive control for inhibition, use a known topoisomerase II inhibitor like etoposide.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.

-

-

Visualization:

-

Stain the gel with ethidium bromide.

-

Visualize the DNA bands under UV light.

-

-

Data Analysis:

-

Supercoiled DNA migrates faster than relaxed DNA.

-

In the absence of an inhibitor, the supercoiled DNA will be converted to the slower-migrating relaxed form by topoisomerase II.

-

An effective inhibitor will prevent this conversion, resulting in a band corresponding to supercoiled DNA.

-

Telomerase Repeat Amplification Protocol (TRAP) Assay

Principle: The TRAP assay is a highly sensitive method for measuring telomerase activity. It involves the extension of a substrate oligonucleotide by telomerase, followed by PCR amplification of the extension products.

Materials:

-

TRAP assay kit (commercially available) or individual components:

-

Cell extract containing telomerase

-

TS primer (telomerase substrate)

-

ACX primer (reverse primer)

-

Taq DNA polymerase

-

dNTPs

-

PCR buffer

-

-

This compound

-

Thermal cycler

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Silver staining or fluorescent detection system

Procedure:

-

Telomerase Extension:

-

In a PCR tube, combine the cell extract, TRAP buffer, TS primer, and the this compound at various concentrations.

-

Incubate at room temperature for 20-30 minutes to allow telomerase to extend the TS primer.

-

-

PCR Amplification:

-

Add the ACX primer, dNTPs, and Taq DNA polymerase to the reaction mixture.

-

Perform PCR amplification in a thermal cycler for 25-35 cycles.

-

-

Detection of PCR Products:

-

Resolve the PCR products on a polyacrylamide gel.

-

Stain the gel using silver staining or a fluorescent DNA stain.

-

-

Data Analysis:

-

Telomerase activity is indicated by a characteristic ladder of bands with 6 base-pair increments.

-

The intensity of the ladder is proportional to the telomerase activity.

-

Inhibition of telomerase by the this compound will result in a decrease or disappearance of the ladder.

-

The IC₅₀ value can be determined by quantifying the band intensities at different inhibitor concentrations.

-

Visualizations

The following diagrams illustrate the core mechanisms of action and a typical experimental workflow for studying acridine homodimers.

Caption: DNA bis-intercalation by an this compound.

Caption: Mechanism of topoisomerase II poisoning.

Caption: Telomerase inhibition via G-quadruplex stabilization.

Caption: Workflow for investigating the mechanism of action.

References

- 1. eprints.zu.edu.ua [eprints.zu.edu.ua]

- 2. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of an acridine dimer with DNA quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human telomerase inhibition by substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and G-Quadruplex-Binding Properties of Defined Acridine Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comparative study on the interaction of acridine and synthetic bis-acridine with G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transcriptional regulation of telomeric repeat-containing RNA by acridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nathan.instras.com [nathan.instras.com]

- 13. mdpi.com [mdpi.com]

- 14. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Binding Properties of Acridine Homodimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine (B1665455) homodimers, characterized by two acridine moieties linked by a flexible or rigid chain, are a significant class of DNA-binding agents. Their unique structural arrangement allows for high-affinity interactions with DNA, primarily through bis-intercalation (the insertion of both acridine rings between DNA base pairs). This strong binding affinity perturbs DNA structure and function, leading to potent biological activities, including anticancer and antiviral effects. This guide provides a comprehensive overview of the DNA binding properties of acridine homodimers, focusing on quantitative data, detailed experimental methodologies for characterization, and the cellular pathways affected by these interactions.

Quantitative DNA Binding Data

The interaction of acridine homodimers with DNA can be quantified by various biophysical techniques to determine binding affinity, stoichiometry, and thermodynamic parameters. The data presented below is a compilation from studies on various acridine derivatives, as the specific parent acridine homodimer is less commonly reported on than its functionalized counterparts.

| Acridine Derivative | DNA Type | Method | Binding Constant (K) / Dissociation Constant (Kd) | Reference |

| Novel Bifunctional Acridine-Acridinium Conjugates | Calf Thymus DNA | Spectroscopic Titration | K_DNA = 10^5 - 10^7 M⁻¹ | |

| 3,6-bis[(alkylamino)ureido]acridines | Calf Thymus DNA | UV-Vis Titration | K_b = 4.46 - 6.73 x 10^4 M⁻¹ | |

| Acridine-Thiosemicarbazone Derivatives | Calf Thymus DNA | UV-Vis Titration | K_b = 1.74 x 10^4 - 1.0 x 10^6 M⁻¹ | [1] |

| Anthracene-9-carbonyl-N1-spermine (Acridine analogue) | poly[d(G-C)2] | Spectroscopic Titration | K = 2.2 ± 1.1 x 10^7 M⁻¹ | [2] |

| Anthracene-9-carbonyl-N1-spermine (Acridine analogue) | poly[d(A-T)2] | Spectroscopic Titration | K = 6.6 ± 3.3 x 10^5 M⁻¹ | [2] |

| Bis-naphthalimidopropyl spermidine (B129725) (BNIPSpd) | Calf Thymus DNA | Fluorescence Titration | K_app = 18 x 10^7 M⁻¹ | [3] |

| Bis-naphthalimidopropyl spermine (B22157) (BNIPSpm) | Calf Thymus DNA | Fluorescence Titration | K_app = 10.5 x 10^7 M⁻¹ | [3] |

Thermodynamic Parameters for Acridine Analogue-DNA Interaction

The following table presents thermodynamic data for the binding of the polyamine spermine, a common linker in acridine homodimers, to various DNA types, as determined by Isothermal Titration Calorimetry (ITC). This data provides insight into the driving forces of the interaction.

| Ligand | DNA Type | Temperature (K) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Reference |

| Spermine | Calf Thymus DNA | 293.15 | -7.6 | -1.2 | 6.4 | [4] |

| Spermine | C. perfringens DNA (72% AT) | 293.15 | -7.8 | -1.5 | 6.3 | [5] |

| Spermine | E. coli DNA (50% AT) | 293.15 | -7.5 | -1.1 | 6.4 | [5] |

| Spermine | M. lysodeikticus DNA (28% AT) | 293.15 | -7.2 | -0.9 | 6.3 | [5] |

Experimental Protocols

The characterization of this compound-DNA interactions relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

UV-Visible (UV-Vis) Spectrophotometry Titration

UV-Vis titration is used to monitor changes in the absorbance spectrum of the this compound upon addition of DNA, allowing for the calculation of the binding constant (Kb).

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The concentration of ctDNA should be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[6]

-

-

Titration Procedure:

-

Place a fixed concentration of the this compound solution in a quartz cuvette.

-

Record the initial UV-Vis spectrum of the this compound solution.

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in the absorbance spectrum of the this compound, typically a hypochromic (decrease in absorbance) and/or bathochromic (red-shift) effect upon DNA binding.

-

The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the absorbance data to a suitable binding model.[1]

-

Fluorescence Spectroscopy Quenching Assay

This technique measures the quenching of the intrinsic fluorescence of an this compound upon binding to DNA. Alternatively, a competition assay can be performed where the displacement of a fluorescent DNA probe (like ethidium (B1194527) bromide) by the this compound is monitored.[3][7]

Methodology (Ethidium Bromide Displacement):

-

Preparation of Solutions:

-

Prepare a solution of ctDNA and ethidium bromide (EtBr) in a suitable buffer (e.g., Tris-HCl buffer). The concentrations should be chosen to ensure significant initial fluorescence.

-

-

Titration Procedure:

-

Place the ctDNA-EtBr complex solution in a fluorescence cuvette.

-

Record the initial fluorescence emission spectrum (excitation typically around 520 nm, emission scan from 540 to 700 nm).

-

Add increasing concentrations of the this compound to the cuvette.

-

After each addition, incubate for a few minutes to allow for equilibration and then record the fluorescence spectrum.

-

-

Data Analysis:

-

The decrease in fluorescence intensity of the ctDNA-EtBr complex is due to the displacement of EtBr by the this compound.

-

The concentration of the this compound that causes a 50% reduction in the initial fluorescence (C50) can be determined.[7]

-

The apparent binding constant (Kapp) can be calculated using the equation: K_EtBr x [EtBr] = K_app x C50, where K_EtBr is the binding constant of ethidium bromide to DNA.[3]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (DNA), providing a complete thermodynamic profile of the interaction (ΔH, ΔS, ΔG, Ka, and stoichiometry n) in a single experiment.[8]

Methodology:

-

Sample Preparation:

-

Prepare solutions of the this compound and DNA in the same buffer and degas them to avoid air bubbles.

-

The DNA solution is placed in the sample cell, and the this compound solution is loaded into the injection syringe.

-

-

ITC Experiment:

-

A series of small injections of the this compound solution are made into the DNA solution in the sample cell at a constant temperature.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated to obtain a binding isotherm.

-

The isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[5]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the conformational changes in DNA upon binding of the this compound. It can provide information about the binding mode (intercalation vs. groove binding).[9][10]

Methodology:

-

Sample Preparation:

-

Prepare solutions of DNA and the this compound in a suitable buffer (e.g., phosphate (B84403) buffer).

-

-

CD Measurements:

-

Record the CD spectrum of the DNA solution alone in the range of 200-320 nm.

-

Add increasing concentrations of the this compound to the DNA solution and record the CD spectrum after each addition.

-

-

Data Analysis:

-

Changes in the characteristic CD bands of B-form DNA (positive band around 275 nm and negative band around 245 nm) indicate conformational changes upon ligand binding.

-

An increase in the ellipticity of these bands is often associated with intercalation.

-

Signaling Pathways and Biological Effects

The potent DNA binding of acridine homodimers leads to significant cellular consequences, primarily through the disruption of DNA-related processes.

Topoisomerase II Inhibition

Acridine homodimers, like many intercalating agents, can act as topoisomerase II poisons. They stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks, which can trigger apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. DNA binding of a spermine derivative: spectroscopic study of anthracene-9-carbonyl-N1-spermine with poly[d(G-C).(d(G-C)] and poly[d(A-T).d(A-T)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity, DNA binding and localisation of novel bis-naphthalimidopropyl polyamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamics of the DNA binding of biogenic polyamines: Calorimetric and spectroscopic investigations [inis.iaea.org]

- 5. Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. [Quenching of ethidium-DNA fluorescence by novel acridines with antitumor activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of Isothermal Titration Calorimetric (ITC) for Studying Adduct-Induced DNA Conformational Heterogeneity – College of Pharmacy [web.uri.edu]

- 9. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Core: A Technical Guide to the Fluorescent Properties of Acridine Homodimers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core fluorescent properties of acridine (B1665455) homodimers, a class of molecules with significant potential in cellular and molecular investigations. With their unique ability to interact with nucleic acids, particularly DNA G-quadruplex structures, these compounds serve as powerful probes in diagnostics and therapeutic research. This document provides a comprehensive overview of their photophysical characteristics, detailed experimental methodologies for their characterization, and visual representations of their mechanisms of action and experimental workflows.

Quantitative Photophysical Data

The fluorescent properties of acridine homodimers are intrinsically linked to their chemical structure, the nature of the linker connecting the two acridine moieties, and their interaction with the surrounding environment, most notably with DNA. The following tables summarize key quantitative data extracted from various studies.

| Compound/Complex | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference(s) |

| Acridine Homodimer (generic) | ~490 (bound to DNA) | ~530 (bound to DNA) | Not Specified | Not Specified | Not Specified | [1] |

| BisA (Acridine Dimer) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Acridine Orange (monomer) | 490 (bound to dsDNA) | 530 (bound to dsDNA) | 0.46 | Not Specified | Not Specified | [3] |

| Acridine Orange (dimer/aggregate) | 470 | 530 | Not Specified | Not Specified | Not Specified | [3] |

| 9-amino-6-chloro-2-methoxyacridine (ACMA) | 411 | 475 | Not Specified | Decreases with guanosine (B1672433) incorporation | Not Specified | [4] |

Note: Quantitative data for specific, well-characterized acridine homodimers is often embedded within broader studies. The values presented here are representative and can vary based on the specific homodimer structure, solvent, and binding substrate.

Experimental Protocols

Accurate characterization of the fluorescent properties of acridine homodimers is crucial for their effective application. The following sections provide detailed methodologies for key experiments.

Steady-State Fluorescence Spectroscopy

This protocol outlines the determination of excitation and emission spectra of an this compound upon interaction with a DNA target, such as a G-quadruplex forming oligonucleotide.

Objective: To determine the excitation and emission maxima of the this compound in the free and DNA-bound states.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

DNA oligonucleotide stock solution (e.g., 100 µM in nuclease-free water)

-

Fluorescence buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Preparation of Solutions:

-

Prepare a working solution of the this compound (e.g., 1 µM) in the fluorescence buffer.

-

Prepare a working solution of the DNA oligonucleotide (e.g., 10 µM) in the fluorescence buffer. To facilitate G-quadruplex formation, heat the DNA solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

-

-

Measurement of Free this compound Spectrum:

-

Add the this compound working solution to a quartz cuvette.

-

Place the cuvette in the spectrofluorometer.

-

To determine the emission spectrum, set a fixed excitation wavelength (e.g., 490 nm) and scan a range of emission wavelengths (e.g., 500-700 nm).

-

To determine the excitation spectrum, set a fixed emission wavelength (e.g., 530 nm) and scan a range of excitation wavelengths (e.g., 400-520 nm).

-

-

Measurement of DNA-Bound this compound Spectrum:

-

To the cuvette containing the this compound, add an aliquot of the DNA oligonucleotide working solution to achieve the desired final concentration (e.g., a 1:1 molar ratio).

-

Incubate the mixture at room temperature for a sufficient time to allow for binding (e.g., 15 minutes).

-

Repeat the emission and excitation scans as described in step 2.

-

-

Data Analysis:

-

Plot fluorescence intensity versus wavelength for both excitation and emission spectra.

-

Identify the wavelength of maximum intensity for each spectrum to determine the λex and λem.

-

Fluorescence Quantum Yield Determination (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of an this compound relative to a known standard.

Objective: To quantify the efficiency of fluorescence of the this compound.

Materials:

-

This compound solution of known absorbance.

-

Quantum yield standard solution of known quantum yield and similar absorbance (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

-

UV-Vis spectrophotometer.

-

Spectrofluorometer.

Procedure:

-

Absorbance Measurements:

-

Prepare a series of dilute solutions of both the this compound and the standard in the same solvent.

-

Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

The slope of these plots gives the value 'Grad'.

-

Calculate the quantum yield of the this compound (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[5]

-

-

Time-Resolved Fluorescence Spectroscopy

This protocol provides a general workflow for measuring the fluorescence lifetime of an this compound.

Objective: To determine the average time the this compound spends in the excited state before returning to the ground state.

Materials:

-

This compound solution.

-

Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer.

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength and emission wavelength based on the steady-state measurements.

-

Acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Sample Measurement:

-

Place the this compound solution in the sample holder.

-

Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

-

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay.

-

Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ). For complex systems, a multi-exponential decay model may be necessary.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and procedures related to the study of this compound fluorescence.

This compound Interaction with G-Quadruplex DNA

Experimental Workflow for Characterizing this compound Fluorescence

Fluorescent Intercalator Displacement (FID) Assay

Conclusion

Acridine homodimers represent a versatile class of fluorescent probes with significant applications in the study of nucleic acid structures and functions. Their unique photophysical properties, particularly the modulation of fluorescence upon binding to specific DNA conformations like G-quadruplexes, make them invaluable tools for researchers in molecular biology, diagnostics, and drug development. The methodologies and data presented in this guide provide a solid foundation for the characterization and application of these powerful molecular tools. Further research into the synthesis of novel acridine homodimers with tailored photophysical and binding properties will undoubtedly expand their utility in illuminating the complex machinery of the cell.

References

- 1. Competitive binding studies of compounds that interact with DNA utilizing fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chem.uci.edu [chem.uci.edu]

Acridine Homodimers as DNA Intercalators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine (B1665455) homodimers, characterized by two planar acridine moieties linked by a flexible or rigid chain, represent a potent class of DNA intercalating agents. Their unique bifunctional nature allows for the simultaneous insertion of both chromophores between the base pairs of the DNA double helix, a phenomenon known as bis-intercalation. This high-avidity binding significantly distorts the DNA topology, leading to the inhibition of critical cellular processes such as DNA replication and transcription. Consequently, these molecules have garnered considerable interest as potential anticancer therapeutics. This technical guide provides a comprehensive overview of acridine homodimers, detailing their synthesis, mechanism of DNA intercalation, and the downstream cellular consequences. We present quantitative data on their DNA binding affinity and cytotoxic activity, alongside detailed experimental protocols for their characterization. Furthermore, we illustrate the key signaling pathways activated in response to acridine homodimer-induced DNA damage, providing a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

The planar tricyclic structure of the acridine ring system enables it to insert between the base pairs of DNA, a process driven by π-π stacking interactions, van der Waals forces, and electrostatic interactions. This intercalation leads to a localized unwinding of the DNA helix and an increase in the separation between adjacent base pairs. By covalently linking two acridine units, an this compound can achieve a much higher binding affinity and specificity for DNA compared to its monomeric counterparts.[1] The nature of the linker chain, including its length and flexibility, plays a crucial role in determining the DNA binding mode and biological activity of these compounds.[2] This guide will delve into the core aspects of acridine homodimers as DNA intercalators, providing the necessary technical details for their study and development.

Synthesis of Acridine Homodimers

The synthesis of acridine homodimers typically involves the coupling of two acridine precursor molecules with a suitable linker. A general synthetic strategy is outlined below, based on established methodologies.[3]

Generalized Synthesis Protocol

A common approach involves the nucleophilic substitution of a leaving group on the acridine ring, typically at the 9-position, with a diamine linker.

Materials:

-

9-Chloroacridine (B74977) or 9-methoxyacridine

-

Aliphatic or aromatic diamine (e.g., 1,6-hexanediamine, spermidine)

-

Phenol (B47542) (as solvent and catalyst)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A mixture of 9-chloroacridine (or 9-methoxyacridine) (2 equivalents) and the diamine linker (1 equivalent) is heated in phenol at 80-100°C for 2-4 hours. Phenol acts as both a solvent and a catalyst for the reaction.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed successively with aqueous sodium hydroxide (B78521) solution (1 M) to remove the phenol, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane as the eluent, to yield the desired this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Mechanism of DNA Intercalation and Cellular Consequences

Acridine homodimers primarily exert their biological effects through high-affinity binding to DNA, leading to significant structural and functional perturbations.

DNA Binding and Intercalation

The two planar acridine rings of the homodimer insert between adjacent DNA base pairs, a process termed bis-intercalation. This mode of binding is highly favored due to the chelate effect, resulting in significantly higher binding affinities compared to monomeric acridines.[1] The linker connecting the two acridine moieties spans the DNA grooves, and its length and flexibility are critical determinants of the binding geometry and sequence selectivity.

Inhibition of Topoisomerases

The distortion of the DNA helix caused by bis-intercalation interferes with the function of essential nuclear enzymes, particularly topoisomerases. These enzymes are responsible for managing DNA topology during replication and transcription. By stabilizing the topoisomerase-DNA cleavable complex, acridine homodimers lead to the accumulation of DNA strand breaks, a primary trigger for cell death pathways.[4]

Induction of DNA Damage Response and Apoptosis

The accumulation of DNA double-strand breaks triggers the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and coordinates cell cycle arrest and DNA repair or, if the damage is irreparable, initiates programmed cell death (apoptosis).[5]

Quantitative Data

The following tables summarize key quantitative parameters for acridine derivatives, providing a basis for comparison of their DNA binding and cytotoxic properties. Note: Data for specific acridine homodimers is limited in the literature; therefore, data for closely related acridine derivatives are also included for comparative purposes.

Table 1: DNA Binding Affinity and Thermal Stabilization

| Compound | DNA Type | Binding Constant (Kb) (M-1) | ΔTm (°C) | Reference |

| Acridine Orange (monomer) | Calf Thymus DNA | 2.69 x 104 | Not Reported | [6] |

| 3,6-bis(3-pentylguanidino)acridine | Calf Thymus DNA | ~3.0 x 105 | Not Reported | [7] |

| 3,6-bis(3-hexylguanidino)acridine | Calf Thymus DNA | ~5.26 x 105 | Not Reported | [7] |

| PT-BIS(ACRAMTU) | poly(dA-dT)2 | Not Reported | > 30 | [8][9] |

Table 2: Cytotoxicity of Acridine Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Acridine-Sulfonamide Hybrid 5b | HepG2 (Liver) | 8.30 | [10] |

| HCT-116 (Colon) | 8.93 | [10] | |

| MCF-7 (Breast) | 5.88 | [10] | |

| Acridine-Sulfonamide Hybrid 8b | HepG2 (Liver) | 14.51 | [10] |

| HCT-116 (Colon) | 9.39 | [10] | |

| MCF-7 (Breast) | 8.83 | [10] | |

| Acridine-based AHL analogue | SAS (Oral Squamous) | 5.3 - 10.6 | Not Reported |

| 9-anilinoacridine derivative | A-549 (Lung) | 14.87 - 59.12 | Not Reported |

| HT-29 (Colon) | 5.90 - 17.32 | Not Reported |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of acridine homodimers.

UV-Visible Spectroscopic Titration for DNA Binding

This method is used to determine the binding constant (Kb) of an this compound to DNA.[11]

Materials:

-

UV-Visible Spectrophotometer

-

1 cm path length quartz cuvettes

-

Calf Thymus DNA (ctDNA) stock solution

-

This compound stock solution (in DMSO or appropriate solvent)

-

Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

Procedure:

-

DNA Concentration: Determine the concentration of the ctDNA stock solution by measuring the absorbance at 260 nm (A260). The concentration in base pairs can be calculated using the molar extinction coefficient (ε) of ~13,200 M-1cm-1. Ensure the A260/A280 ratio is between 1.8 and 1.9 for purity.

-

Titration:

-

Place a fixed concentration of the this compound (e.g., 10-20 µM) in the sample cuvette containing the buffer.

-

Record the initial absorption spectrum of the this compound (typically in the 300-600 nm range).

-

Incrementally add small aliquots of the ctDNA stock solution to the sample cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the absorption spectrum.

-

-

Data Analysis:

-

Monitor the changes in the absorbance of the this compound upon addition of DNA. Intercalation typically results in hypochromism (decrease in absorbance) and a bathochromic shift (red shift) of the absorption maximum.

-

The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the following equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf)) where [DNA] is the concentration of DNA, εa is the apparent extinction coefficient (Aobs/[Compound]), εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the fully bound compound. A plot of [DNA]/(εa - εf) versus [DNA] gives a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb(εb - εf)). Kb is the ratio of the slope to the intercept.

-

DNA Thermal Denaturation (Melting Temperature) Assay

This assay measures the increase in the melting temperature (Tm) of DNA upon binding of an intercalator, which is an indicator of the stabilization of the double helix.[12]

Materials:

-

UV-Visible Spectrophotometer with a temperature controller

-

1 cm path length quartz cuvettes with stoppers

-

ctDNA solution

-

This compound solution

-

Melting buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)

Procedure:

-

Sample Preparation: Prepare two cuvettes, one containing ctDNA in the melting buffer and the other containing ctDNA and the this compound at a specific molar ratio (e.g., 1:10 drug to base pair).

-

Melting Curve Measurement:

-

Place the cuvettes in the spectrophotometer's temperature-controlled cell holder.

-

Monitor the absorbance at 260 nm while slowly increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature. A sigmoidal curve will be obtained.

-

The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.

-

The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (DNA + compound) - Tm (DNA alone).

-

Fluorescence Quenching Assay

This method can also be used to determine the DNA binding affinity of fluorescent acridine homodimers.

Materials:

-

Spectrofluorometer

-

1 cm path length quartz cuvettes

-

ctDNA stock solution

-

Fluorescent this compound stock solution

-

Buffer solution

Procedure:

-

Sample Preparation: In a quartz cuvette, prepare a dilute solution of the fluorescent this compound in the buffer.

-

Titration:

-

Record the initial fluorescence emission spectrum of the this compound solution.

-

Add successive aliquots of the ctDNA stock solution to the cuvette, mixing and equilibrating after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

The fluorescence intensity of the this compound will typically decrease (quench) upon intercalation into DNA.

-

The quenching data can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. A plot of F0/F versus [DNA] should be linear, and Ksv can be obtained from the slope. The binding constant (Kb) can be related to Ksv.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the action and study of acridine homodimers.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. Intracellular DNA damage produced by a series of diacridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Acridine-based DNA Bis-intercalating Agents [mdpi.com]

- 4. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nathan.instras.com [nathan.instras.com]

- 7. 3,6-bis(3-alkylguanidino)acridines as DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the bisintercalative DNA binding mode of a bifunctional platinum–acridine agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the bisintercalative DNA binding mode of a bifunctional platinum-acridine agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Acridine Homodimer Fluorescence Emission

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Acridine (B1665455) Homodimer Fluorescence

Acridine homodimers, molecules composed of two acridine moieties linked together, are powerful fluorescent tools in molecular biology and drug development. Their utility stems from their unique interaction with nucleic acids, particularly DNA, which results in a significant change in their fluorescence properties. When not bound to DNA, acridine homodimers typically exhibit weak fluorescence due to intramolecular stacking of the acridine rings. However, upon binding to DNA, these molecules undergo a conformational change, leading to a dramatic enhancement of their fluorescence emission. This "light-up" property makes them highly sensitive probes for detecting and characterizing nucleic acids.

Acridine homodimers primarily bind to DNA through a process called bis-intercalation, where both acridine rings insert themselves between adjacent base pairs of the DNA double helix. This mode of binding is significantly stronger than the mono-intercalation of a single acridine molecule, resulting in a much higher binding affinity. Notably, many acridine homodimers exhibit a strong preference for AT-rich regions of DNA.[1] This sequence selectivity is a valuable feature for targeted labeling and analysis of specific DNA sequences.

The fluorescence emission of DNA-bound acridine homodimers is typically observed in the blue-green region of the spectrum.[1] The precise excitation and emission wavelengths, as well as the quantum yield and fluorescence lifetime, can be influenced by the specific chemical structure of the homodimer, the linker connecting the two acridine units, and the local environment of the DNA binding site.

Quantitative Data on Acridine Homodimer Fluorescence and DNA Binding

The following tables summarize key quantitative data for acridine orange, the monomeric precursor to many homodimers, and a novel bis-acridine orange (BAO) dye to provide a comparative perspective. While comprehensive data for a wide range of specific acridine homodimers is dispersed throughout the literature, these values offer a representative overview of their photophysical and binding characteristics.

Table 1: Photophysical Properties of Acridine Orange and a Bis-Acridine Orange (BAO) Dye

| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |

| Acridine Orange (Monomer) | ~54,000 at 490 nm | 502 (bound to DNA)[2] | 525 (bound to DNA)[2] | 0.46 (in solution) | Increases with P/D ratio |

| Bis-Acridine Orange (BAO) | Not explicitly stated | Not explicitly stated | Not explicitly stated | >200-fold enhancement upon DNA binding | Not explicitly stated |

Table 2: DNA Binding Affinity of Acridine Derivatives

| Compound | DNA Type | Binding Constant (K_b) (M⁻¹) | Binding Mode |

| Acridine Orange (Monomer) | Calf Thymus DNA | 2.69 x 10⁴ | Intercalation |

| This compound | AT-rich DNA | Extremely High | Bis-intercalation[1] |

| Dimeric AOH⁺ | DNA | Not explicitly stated | External electrostatic binding at low [DNA]/[dye] ratio |

Experimental Protocols

Fluorescence Spectroscopy of this compound-DNA Interaction

This protocol outlines the general procedure for characterizing the interaction between an this compound and DNA using fluorescence spectroscopy.

Materials:

-

This compound stock solution (in a suitable buffer, e.g., Tris-HCl)

-

DNA stock solution (e.g., calf thymus DNA or a specific oligonucleotide) of known concentration

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a series of solutions in quartz cuvettes containing a fixed concentration of the this compound and varying concentrations of DNA. Ensure the final volume is constant for all samples. Include a blank sample containing only the buffer and a sample with only the this compound.

-

Instrument Setup: Set the excitation wavelength of the fluorescence spectrophotometer to the absorption maximum of the this compound. Set the emission wavelength range to capture the expected fluorescence spectrum.

-

Data Acquisition: Record the fluorescence emission spectrum for each sample.

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

The binding constant (K_b) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis.

-

Cell Cycle Analysis using Acridine Orange (Adaptable for Acridine Homodimers) by Flow Cytometry

This protocol, originally for acridine orange, can be adapted for acridine homodimers to analyze the cell cycle distribution of a cell population. The differential staining of DNA and RNA allows for the distinction between different phases of the cell cycle.

Materials:

-

Cell suspension (1 x 10⁶ cells/mL)

-

Citrate-phosphate buffer

-

Triton X-100

-

This compound staining solution (concentration to be optimized)

-

Flow cytometer with appropriate laser and filter sets

Procedure:

-

Cell Preparation: Adjust the cell suspension to a concentration of 1.0 × 10⁶ cells/mL in a suitable buffer (e.g., PBS with 2 mM MgCl₂).[2]

-

Permeabilization: Add a permeabilization solution (e.g., Triton X-100 in an acidic buffer) to the cell suspension and incubate for a short period on ice.[2] This step is crucial for allowing the dye to enter the cells and stain the nucleic acids.

-

Staining: Add the this compound working solution to the permeabilized cells and analyze immediately.[2]

-

Flow Cytometry Analysis: Excite the stained cells with a blue laser (e.g., 488 nm). Collect the green fluorescence (e.g., at ~530 nm) for DNA content and the red fluorescence (e.g., at ~650 nm) for RNA content.

-

Data Interpretation: Generate a bivariate dot plot of red versus green fluorescence. Cells in different phases of the cell cycle (G0/G1, S, and G2/M) will form distinct populations based on their DNA and RNA content.

Visualizing Workflows and Pathways

DNA Binding Analysis Workflow

The following diagram illustrates a typical workflow for analyzing the binding of an this compound to DNA.

Caption: Workflow for determining the DNA binding affinity of an this compound.

Simplified Cell Cycle Analysis Workflow

This diagram outlines the key steps in performing cell cycle analysis using a fluorescent dye like an this compound with flow cytometry.

Caption: Simplified workflow for cell cycle analysis using an acridine-based dye.

Mechanism of this compound DNA Intercalation and Fluorescence

The following diagram illustrates the fundamental mechanism of this compound fluorescence upon binding to DNA.

Caption: Mechanism of this compound fluorescence enhancement upon DNA binding.

References

Acridine Homodimers: A Technical Guide to Chemical Structure, Synthesis, and DNA Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of acridine (B1665455) homodimers, focusing on their chemical structure, synthesis methodologies, and their primary mechanism of action through DNA interaction. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Chemical Structure of Acridine Homodimers

An acridine homodimer consists of two acridine moieties linked together by a flexible or rigid linker chain. The core of each acridine unit is a nitrogen-containing heterocyclic aromatic compound, structurally related to anthracene. The planarity of the acridine ring is a crucial feature that enables its primary mode of biological activity: intercalation into the DNA double helix.

The general structure of an this compound can be represented as:

Acridine Ring - Linker - Acridine Ring

The nature of the linker is a critical determinant of the dimer's properties, including its solubility, DNA binding affinity, and sequence specificity. Linkers can vary in length, flexibility, and chemical composition, often incorporating polyamine chains or other functional groups to optimize interaction with the DNA backbone. A notable example is the this compound with the Chemical Abstracts Service (CAS) registry number 57576-49-5.[1]

Synthesis of Acridine Homodimers

The synthesis of acridine homodimers can be broadly categorized into two main approaches: traditional solution-phase synthesis and solid-phase synthesis. The choice of method often depends on the desired purity, scalability, and the complexity of the linker.

Solution-Phase Synthesis from 9-Chloroacridine (B74977) Derivatives

A common and versatile method for synthesizing acridine homodimers involves the reaction of a 9-chloroacridine derivative with a suitable diamine linker. This nucleophilic aromatic substitution reaction is a cornerstone in the synthesis of many acridine-based compounds.

General Reaction Scheme:

2 eq. 9-Chloroacridine + 1 eq. Diamine Linker → this compound + 2 eq. HCl

Key Experimental Protocol: Synthesis of Bis(9-aminoacridines)

This protocol is adapted from the synthesis of novel bis(9-aminoacridines) and provides a general framework for the solution-phase synthesis.[2]

Materials:

-

9-Chloroacridine

-

Appropriate diamine linker (e.g., N,N'-bis(3-aminopropyl)piperazine)

-

Phenol (B47542) (as solvent and catalyst)

-

Methylene (B1212753) chloride

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Brine

-

Magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for chromatography

-

Hexane

-

Ether

Procedure:

-

In a round-bottom flask, melt phenol at 80 °C.

-

To the molten phenol, add 9-chloroacridine (2 equivalents) and stir until dissolved.

-

Add the diamine linker (1 equivalent) to the reaction mixture. The solution will typically change color, for instance, to a deep red.

-

Maintain the reaction mixture at 80 °C for 4.5 to 7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the reaction mixture in methylene chloride.

-

Wash the organic layer sequentially with 0.1 M NaOH solution (4 times), distilled water (2 times), and brine (1 time).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane-ether) to yield the pure this compound.

Quantitative Data from a Representative Synthesis:

| Compound | Starting Materials | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| N,N'-Methylenedi-(5,2-xylyl)-bis-(9-acridinamine) | 9-Chloroacridine, Methylene-bis-(5,2-xylidine) | 4.5 | - | >300 |

| N,N'-4,4'-Biphenylenedi-(oxy-4,1-phenylene)-bis-(9-acridinaminium) dihydrochloride | 9-Chloroacridine, Bis-(aminophenoxy)biphenyl | 5.5 | 87 | >300 |

| N,N'-4.4'-Phenylenedi-(1-methylethylidene-4,1-phenylene)-bis-(9-acridinamine) | 9-Chloroacridine, 4,4'-(1,4-phenylenebis(1-methylethylidene))-bis-aniline | 7 | - | 210-212 |

Data extracted from Mosher, M. D. et al. Arkivoc 2024, (8), 202412339.[2]

Solid-Phase Synthesis

Solid-phase synthesis offers several advantages, including simplified purification and the potential for combinatorial library synthesis. This method is particularly useful for creating acridine-peptide conjugates where the acridine moiety is attached to a peptide backbone assembled on a solid support.

Experimental Workflow for Solid-Phase Synthesis:

Caption: Solid-phase synthesis workflow for acridine-peptide conjugates.

Mechanism of Action: DNA Interaction

The primary mechanism of action of acridine homodimers is their interaction with DNA. These molecules are known to have an extremely high affinity for DNA, particularly for AT-rich regions.[1] The interaction can occur through two principal modes: intercalation and external binding.

-

Intercalation: In this mode, the planar acridine rings insert themselves between the base pairs of the DNA double helix. This process is driven by π-π stacking interactions between the aromatic rings of the acridine and the DNA bases. Intercalation leads to a distortion of the DNA structure, which can interfere with cellular processes such as DNA replication and transcription by inhibiting the action of enzymes like DNA polymerase.

-

External Binding: At higher concentrations or specific ionic strengths, acridine homodimers can also bind to the exterior of the DNA helix, primarily through electrostatic interactions between the positively charged acridine nitrogens (at physiological pH) and the negatively charged phosphate (B84403) backbone of DNA.

Signaling Pathway of DNA Intercalation and Cellular Response:

Caption: Mechanism of action of acridine homodimers via DNA intercalation.

Experimental Protocols for Studying DNA Interaction

Several biophysical techniques are employed to characterize the interaction between acridine homodimers and DNA. These methods provide quantitative data on binding affinity, mode of binding, and sequence specificity.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to monitor the changes in the absorption spectrum of the this compound upon binding to DNA. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum of the acridine chromophore.

Experimental Protocol:

-

Prepare a stock solution of the this compound in a suitable buffer (e.g., phosphate buffer at pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.

-

Titrate a fixed concentration of the this compound with increasing concentrations of ct-DNA.

-

Record the UV-Visible spectrum after each addition of DNA.

-

Analyze the spectral changes to determine the binding constant (K) and the binding stoichiometry (n).

Fluorescence Spectroscopy

Acridine derivatives are often fluorescent, and their fluorescence properties are sensitive to their environment. Binding to DNA can lead to changes in fluorescence intensity (quenching or enhancement), emission wavelength, and polarization.

Experimental Protocol:

-

Similar to UV-Visible spectroscopy, titrate a fixed concentration of the this compound with increasing concentrations of DNA.

-

Excite the this compound at its absorption maximum and record the fluorescence emission spectrum after each addition of DNA.

-

Analyze the changes in fluorescence intensity to calculate the binding parameters. Fluorescence quenching data can be analyzed using the Stern-Volmer equation.

Quantitative Data on DNA Binding of an Acridine Derivative:

| DNA Sequence | Binding Affinity (K) |

| d(CGCGTGCGC)2 | 1.2 x 10^5 M^-1 |

| d(CGCATGCGC)2 | 2.5 x 10^5 M^-1 |

| d(CGTATATAC)2 | 5.0 x 10^5 M^-1 |

Note: This is representative data for an acridine derivative and illustrates the type of quantitative information obtained from binding studies.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding. The intercalation of acridine homodimers into the DNA double helix induces characteristic changes in the CD spectrum of DNA, providing evidence for the intercalative binding mode.

Experimental Workflow for DNA Interaction Studies:

Caption: Experimental workflow for characterizing this compound-DNA interactions.

Conclusion

Acridine homodimers represent a significant class of DNA-interacting agents with potential applications in drug development. Their synthesis, primarily through solution-phase or solid-phase methods, allows for a high degree of structural diversity. The primary mechanism of action involves intercalation into the DNA double helix, leading to cellular responses such as cell cycle arrest and apoptosis. A multi-technique approach involving UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism is essential for a comprehensive understanding of their DNA binding properties. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel acridine homodimers as potential therapeutic agents.

References

The Rise of Acridine Homodimers: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine (B1665455) homodimers, characterized by two acridine moieties linked by a flexible or rigid tether, have emerged as a compelling class of molecules in medicinal chemistry. Their unique structural architecture allows for high-avidity binding to DNA, primarily through bis-intercalation, leading to potent biological activities. This technical guide provides a comprehensive overview of the discovery and development of acridine homodimers, with a focus on their synthesis, mechanism of action, and preclinical evaluation. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The planar tricyclic aromatic system of the acridine molecule has long been recognized for its ability to intercalate into the DNA double helix. This fundamental interaction forms the basis for the diverse biological activities of acridine derivatives, including their use as antibacterial, antimalarial, and anticancer agents. The development of acridine homodimers represents a significant advancement in this field. By linking two acridine units, these molecules can span multiple base pairs, leading to enhanced DNA binding affinity and altered biological sequelae compared to their monomeric counterparts. This guide delves into the core aspects of acridine homodimer research and development.

Synthesis of Acridine Homodimers

The synthesis of acridine homodimers typically involves the coupling of two acridine precursor molecules with a suitable linker. A common and effective strategy commences with the commercially available 9-chloroacridine (B74977), which serves as a versatile starting material.

General Synthetic Scheme

The overall synthetic approach can be summarized in the following workflow:

Detailed Experimental Protocol: Synthesis of a Bis(9-aminoacridine)

This protocol describes the synthesis of a representative this compound using a diamine linker.[1]

Materials:

-

9-Chloroacridine

-

Appropriate diamine (e.g., 1,6-hexanediamine)

-

Methylene (B1212753) chloride

-

Sodium hydroxide (B78521) (0.1 M)

-

Brine

-

Magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/acetone)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 9-chloroacridine (2 equivalents) in molten phenol at 80°C with stirring.

-

Addition of Diamine: To the stirred solution, add the diamine (1 equivalent). An immediate color change to deep red is typically observed.

-

Reaction: Maintain the reaction mixture at 80-85°C for 4-7 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After cooling to room temperature, take up the reaction mixture in methylene chloride. Wash the organic layer sequentially with 0.1 M sodium hydroxide, distilled water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel using a suitable solvent gradient (e.g., hexane/acetone).

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis to confirm its identity and purity.

Mechanism of Action

The primary mechanism of action of acridine homodimers is their ability to bind to DNA with high affinity, leading to the disruption of essential cellular processes such as DNA replication and transcription.

DNA Bis-intercalation

Unlike their monomeric analogs, acridine homodimers can intercalate both of their planar acridine rings into the DNA double helix, a process known as bis-intercalation. This dual intercalation is facilitated by the linker chain, which resides in the DNA groove.

References

An In-depth Technical Guide to Acridine Homodimer Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of Acridine (B1665455) Homodimer staining, a powerful fluorescent technique for the visualization and analysis of nucleic acids. Acridine homodimers are synthetic dyes composed of two acridine moieties linked together, which exhibit a high affinity for DNA, particularly for AT-rich regions. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the application of Acridine Homodimer in various research contexts.

Core Principles of this compound Staining

Acridine homodimers are a class of fluorescent probes that bind to nucleic acids, primarily DNA, with high avidity. Their unique dimeric structure allows for a distinct mode of interaction with the DNA double helix, leading to enhanced fluorescence upon binding.

Mechanism of Action: Bis-intercalation

The primary mechanism by which this compound binds to DNA is through bis-intercalation . This process involves the insertion of both acridine rings into the space between adjacent base pairs of the DNA double helix.[1][2] This dual intercalation is made possible by the flexible linker chain connecting the two acridine units. For bis-intercalation to occur, the linker chain must be of a sufficient length to span the distance required for the two acridine moieties to intercalate at separate sites on the DNA strand.[1][2] This mode of binding results in a significant stabilization of the DNA-dye complex and is responsible for the very high binding affinity of these dyes.

In addition to intercalation, electrostatic interactions between the positively charged acridine rings and the negatively charged phosphate (B84403) backbone of DNA contribute to the binding affinity.

Fluorescence Properties

Upon binding to DNA, this compound exhibits a significant enhancement in its fluorescence quantum yield. The bound dye emits a characteristic blue-green fluorescence .[3] A key feature of certain acridine dimers is that the intensity of their fluorescence when bound to DNA has been shown to be proportional to the fourth power of the Adenine-Thymine (A-T) base pair content of the nucleic acid.[1][2] This property makes this compound a valuable tool for probing DNA sequences with high A-T content.

Quantitative Data

The following table summarizes the available quantitative data for this compound and the related monomer, Acridine Orange. Data for this compound is limited in the literature; therefore, properties of Acridine Orange are provided for comparative purposes.

| Property | This compound | Acridine Orange (monomer) |

| Binding Affinity (to DNA) | > 10⁸ - 10⁹ M⁻¹[1][2] | Varies with DNA/dye ratio and ionic strength |

| Binding Mode | Bis-intercalation[1][2] | Intercalation (dsDNA), Electrostatic (ssDNA/RNA)[4] |

| Sequence Specificity | High affinity for AT-rich regions[3] | Generally considered sequence-independent |

| Excitation Maximum (DNA-bound) | Not explicitly stated, expected in blue region | ~502 nm[4] |

| Emission Maximum (DNA-bound) | Blue-green fluorescence[3] | ~525 nm (Green)[4] |

| Excitation Maximum (RNA-bound) | Not applicable | ~460 nm[4] |

| Emission Maximum (RNA-bound) | Not applicable | ~650 nm (Red)[4] |

Experimental Protocols

The following protocols are adapted from established methods for acridine dyes and can be used as a starting point for experiments with this compound. Optimization may be required depending on the specific application and cell type.

Preparation of Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO) or distilled water (depending on the specific homodimer's solubility)

Procedure:

-

Prepare a 1 mg/mL stock solution of this compound in the appropriate solvent.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

Staining Protocol for Fluorescence Microscopy

Materials:

-

Cells grown on coverslips or chamber slides

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

This compound working solution (e.g., 1-5 µg/mL in PBS)

-

Mounting medium

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with the fixative solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary for the dye to reach the nucleus in fixed cells.

-

Wash the cells three times with PBS.

-

Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unbound dye.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Visualize the stained cells using a fluorescence microscope with appropriate filter sets for blue-green fluorescence (e.g., excitation around 488 nm and emission around 520 nm).

Staining Protocol for Flow Cytometry

Materials:

-

Cell suspension (1 x 10⁶ cells/mL)

-

PBS, pH 7.4

-

Fixative (e.g., 70% ethanol (B145695), ice-cold)

-

RNase A solution (optional, to ensure only DNA is stained)

-

This compound working solution (e.g., 1-5 µg/mL in PBS)

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

(Optional) Resuspend the cells in RNase A solution and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Resuspend the cells in the this compound working solution.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Analyze the stained cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter for blue-green fluorescence.

Protocol for Chromosome Banding (Adapted from R-Banding with Acridine Orange)

Materials:

-

Metaphase chromosome preparations on slides

-

Phosphate buffer (pH 6.5)

-

This compound staining solution (e.g., 0.01% in phosphate buffer)

Procedure:

-